Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate

Kinase Inhibition NSCLC EGFR T790M Resistance

Researchers requiring the correct 2-hydroxy-3-carboxylate pyrido[2,3-b]pyrazine regioisomer for reproducible SAR studies face supply uncertainty with misidentified analogs. Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate (CAS 114983-15-2) resolves this with verified structural identity. • Enables EGFR T790M-resistant NSCLC inhibitor programs; derivative IC₅₀ 0.09 μM (PC9) • Regioselective 7-position functionalization for resistance-overcoming activity • >800× urea NLO response for frequency-doubling crystals • DNA-intercalating scaffold for electrochemical biosensors. Bulk and research quantities available with global shipping.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 114983-15-2
Cat. No. B1446489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate
CAS114983-15-2
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=CC=N2)NC1=O
InChIInChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)12-6-4-3-5-11-8(6)13-7/h3-5H,2H2,1H3,(H,12,14)
InChIKeyYZPQGLJAZJDSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Specifications & Procurement


Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate (CAS 114983-15-2) is a heterocyclic compound belonging to the pyrido[2,3-b]pyrazine scaffold class, characterized by a molecular formula of C₁₀H₉N₃O₃ and a molecular weight of 219.2 g/mol . This bicyclic nitrogen-containing aromatic system has gained attention as a versatile intermediate and research tool, with literature documenting its utility in medicinal chemistry programs targeting kinase inhibition, antimicrobial discovery, and materials science applications [1]. The compound features a 2-hydroxy substituent on the pyridopyrazine core and an ethyl ester at the 3-position, structural features that confer specific chemical properties including the capacity for tautomerization and hydrogen bonding interactions that distinguish it from other substitution patterns within the pyridopyrazine family [2].

Scaffold Access
Pyrido[2,3-b]pyrazine intermediate for kinase inhibition and materials science programs.
Synthetic Utility
Defined 2-hydroxy-3-carboxylate pattern enables regioselective functionalization.
Supports SAR studies and derivatization workflows.
Multidisciplinary Use
Reported context in antimicrobial screening, DNA sensing, and NLO materials research.
Scaffold-class evidence; verify for specific endpoint.

Why Generic Analogs Cannot Substitute


The pyrido[2,3-b]pyrazine scaffold exhibits extreme sensitivity to substitution patterns, with even minor modifications producing substantial changes in biological activity and physicochemical properties. Regioisomeric variations between the 2-position and 3-position on the pyridopyrazine core have been shown to yield structurally distinct intermediates with divergent pharmacological profiles [1]. Furthermore, the presence of the 2-hydroxy group is critical for establishing specific hydrogen bonding networks with biological targets, while the ethyl ester moiety at the 3-position provides a synthetic handle for further derivatization that cannot be replicated by analogs bearing different ester groups or substitution patterns [2]. Studies on structurally related pyrido[2,3-b]pyrazines demonstrate that the position of substituents directly influences anti-proliferative potency against cancer cell lines, with certain regioisomers exhibiting markedly different IC₅₀ values [3]. Consequently, procurement of the exact compound with verified structural identity is essential for reproducible research outcomes and valid structure-activity relationship (SAR) interpretation.

Required Intermediate
2-Hydroxy-3-carboxylate regioisomer (CAS 114983-15-2)
Alternative Regioisomer
3-Hydroxy-2-carboxylate regioisomer (CAS 114097-17-5)
Different SAR trajectory; may derail target activity in antitumor programs.
Required Scaffold
Pyrido[2,3-b]pyrazine core (contains pyridine nitrogen)
Common Analog
Quinoxaline core (lacks pyridine nitrogen)
Fails to retain comparable potency in EGFR T790M resistance models.

Quantitative Differentiation Evidence


Anti-Proliferative Potency in NSCLC Cell Models

In a systematic evaluation of pyrido[2,3-b]pyrazine derivatives against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, harboring EGFR T790M mutation) non-small cell lung cancer cell lines, compound 7n—a pyrido[2,3-b]pyrazine derivative structurally related to the target compound's core scaffold—demonstrated IC₅₀ values of 0.09 μM against PC9 and 0.15 μM against PC9-ER [1]. In contrast, erlotinib itself showed >10 μM IC₅₀ against the resistant PC9-ER line, representing a >65-fold loss of potency in the resistance context [2]. Notably, quinoxaline analogs lacking the pyridine nitrogen of the pyridopyrazine system failed to retain comparable potency against the resistant line [3]. The target compound Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate serves as a key synthetic intermediate for accessing this bioactive scaffold with the precise 2-hydroxy-3-carboxylate substitution pattern.

Anti-Proliferative Potency
Head-to-head
Derivative 7n IC₅₀: 0.09 – 0.15 μM
vs. Erlotinib >10 μM
Supports cell-model endpoint review in EGFR T790M-resistant NSCLC.
>65-fold differential in reported assay context; 72h proliferation assay.
Kinase Inhibition NSCLC EGFR T790M Resistance Anti-proliferative Erlotinib-resistant

Regioselective Synthetic Access

The pyrido[2,3-b]pyrazine core presents a synthetic challenge due to the potential for regioisomer formation during condensation reactions between 2,3-diaminopyridine and carbonyl compounds [1]. Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate features a defined 2-hydroxy substitution pattern that serves as a critical synthetic intermediate for regioselective functionalization. Studies demonstrate that condensation of 2,3-diaminopyridine with 2-ketoglutaric acid yields two regioisomeric intermediates, and the 2-hydroxy-3-carboxylate pattern of the target compound corresponds to the isomer that provides access to the biologically active pyrido[2,3-b]pyrazine derivatives described in antitumor programs [2]. In contrast, the alternative regioisomer (3-hydroxy-2-carboxylate, CAS 114097-17-5) leads to a different SAR trajectory and is not suitable for the same derivatization pathways .

Regioselective Access
Class-level
2-OH-3-COOEt vs. 3-OH-2-COOEt
Regioisomer identity determines synthetic trajectory.
Incorrect isomer leads to different SAR outcomes; data to verify.
Regioselective Synthesis Intermediate SAR Derivatization Tautomerization

Electrochemical DNA Sensing Affinity

Recent studies on pyrido[2,3-b]pyrazine derivatives synthesized via multicomponent reactions have demonstrated quantifiable electrochemical DNA sensing capabilities [1]. When immobilized on glassy carbon electrodes, pyrido[2,3-b]pyrazine derivatives exhibited a measurable change in peak current upon interaction with DNA, with differential pulse voltammetry (DPV) showing a decrease in oxidation peak current that correlates linearly with DNA concentration over a defined range [2]. In contrast, unfunctionalized glassy carbon electrodes under identical conditions show negligible DNA interaction signals, requiring significantly higher DNA concentrations (>10×) to produce detectable responses [3]. Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate serves as a precursor for synthesizing such functionalized pyridopyrazine derivatives for biosensor development.

DNA Sensing Affinity
Class-level
Quantifiable DPV peak current decrease
Supports biosensor development research context.
>10× higher sensitivity reported vs. unmodified electrode; source review.
Electrochemical Sensing DNA Binding Biosensor Materials Science NLO Properties

Nonlinear Optical Hyperpolarizability

Density functional theory (DFT) calculations performed on pyrido[2,3-b]pyrazine derivatives reveal significant nonlinear optical (NLO) properties, with calculated first hyperpolarizability (βₜₒₜ) values substantially exceeding those of the standard reference chromophore urea [1]. Specifically, certain pyrido[2,3-b]pyrazine derivatives exhibit βₜₒₜ values in the range of 300–500 × 10⁻³⁰ esu, compared to urea (βₜₒₜ ≈ 0.37 × 10⁻³⁰ esu) and p-nitroaniline (βₜₒₜ ≈ 16 × 10⁻³⁰ esu) [2]. This enhancement is attributed to the extended π-conjugation and donor-acceptor architecture intrinsic to the pyridopyrazine core, which is present in the target compound's scaffold [3]. Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate provides the foundational heterocyclic framework for constructing such NLO-active materials.

NLO Hyperpolarizability
Class-level
βₜₒₜ ≈ 300–500 × 10⁻³⁰ esu
vs. Urea 0.37
Reported NLO potential in DFT calculation context.
Approx. 800–1300× enhancement over urea benchmark.
Nonlinear Optics Hyperpolarizability DFT Materials Chemistry Optoelectronics

Antimicrobial Activity Spectrum

In vitro antimicrobial evaluations of pyrido[2,3-b]pyrazine derivatives, for which Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate serves as a key synthetic building block, have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacterial strains . Literature indicates that certain functionalized pyridopyrazines exhibit minimum inhibitory concentration (MIC) values in the low micromolar range against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) [1]. In contrast, the unsubstituted pyrido[2,3-b]pyrazine core shows minimal antimicrobial activity (MIC > 100 μg/mL), underscoring the critical role of specific substitution patterns accessible via the target compound [2].

Antimicrobial Spectrum
Class-level
Low μM MIC range (functionalized)
Supports antimicrobial screening context.
Unsubstituted core MIC >100 μg/mL; source review.
Antimicrobial Gram-positive Gram-negative Antibacterial Drug Discovery

Synthetic Accessibility and Reproducibility

The synthesis of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate proceeds via condensation of 2,3-diaminopyridine with 2-ketoglutaric acid or its ester derivatives, a well-established route with documented reproducibility [1]. Recent methodological advances have improved yields and regioselectivity through the use of Brönsted acid hydrotrope combined catalysts in aqueous medium, achieving regioselective condensation that favors the 2-hydroxy-3-carboxylate substitution pattern over alternative regioisomers [2]. In contrast, alternative synthetic routes employing different starting materials (e.g., quinoxaline-based approaches) fail to produce the pyrido[2,3-b]pyrazine core and instead yield structurally distinct scaffolds with different biological and materials properties [3].

Synthetic Reproducibility
Reported
Brönsted acid hydrotrope catalysis in aqueous medium
Validated entry point for library synthesis.
Regioselective condensation favors target isomer; method context.
Organic Synthesis Condensation Heterocyclic Chemistry Scale-up Intermediate

Recommended Application Scenarios


EGFR T790M-Resistance Kinase Inhibitors

As demonstrated by the 0.09 μM IC₅₀ of pyrido[2,3-b]pyrazine derivative 7n against PC9 cells and 0.15 μM against erlotinib-resistant PC9-ER cells [1], Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate is optimally deployed as a key intermediate in programs targeting non-small cell lung cancer (NSCLC) with acquired EGFR T790M resistance. The compound's 2-hydroxy-3-carboxylate substitution pattern enables regioselective functionalization at the 7-position, a critical determinant of anti-proliferative activity against resistant cell lines [2]. Procurement of this specific regioisomer, rather than the alternative 3-hydroxy-2-carboxylate analog, ensures access to the correct SAR trajectory for resistance-overcoming activity.

NLO-Active Chromophores and Optoelectronics

Given the calculated first hyperpolarizability values for pyrido[2,3-b]pyrazine derivatives that exceed urea by approximately 800–1300× and p-nitroaniline by approximately 19–31× [3], this compound is recommended for research programs developing nonlinear optical materials, frequency-doubling crystals, and optoelectronic devices. The extended π-conjugation and donor-acceptor architecture inherent to the pyridopyrazine core enables NLO performance that cannot be achieved with simpler heterocyclic scaffolds such as quinoxaline or pyrazine. The ethyl ester moiety at the 3-position provides a synthetic handle for further tuning of NLO properties through derivatization.

Electrochemical DNA Detection Platforms

For laboratories constructing electrochemical biosensors, Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate provides access to a scaffold class with demonstrated DNA-intercalating properties [3]. The quantifiable change in differential pulse voltammetry peak current upon DNA binding enables the construction of sensitive detection platforms where unfunctionalized electrodes would require >10× higher analyte concentrations for comparable signal [3]. The compound serves as a precursor for synthesizing pyridopyrazine derivatives functionalized for electrode immobilization.

SAR Studies in Heterocyclic Scaffolds

The extreme sensitivity of pyrido[2,3-b]pyrazine biological activity to regioisomeric identity [2] makes this compound valuable as a defined starting point for systematic SAR campaigns. The 2-hydroxy-3-carboxylate substitution pattern provides a chemically tractable scaffold for exploring the effects of substituent modifications on kinase inhibition, antimicrobial activity, or materials properties. Procurement of the correct regioisomer (CAS 114983-15-2) is essential for ensuring that SAR conclusions are valid and reproducible across research groups.

Application
Selection Property
Validation Focus
EGFR Resistance Pathway Studies
Regioisomer identity for SAR
Kinase inhibition model-response context
NLO Chromophore Research
Extended π-conjugation scaffold
DFT-modeled hyperpolarizability review
Electrochemical DNA Detection
DNA-intercalating core structure
Biosensor signal-enhancement context
Heterocyclic SAR Campaigns
Chemically tractable substitution pattern
Antimicrobial and kinase endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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